molecular formula C10H8N6S B2952167 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 953754-64-8

4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Cat. No. B2952167
CAS RN: 953754-64-8
M. Wt: 244.28
InChI Key: XWIMPCROBYQYGQ-UHFFFAOYSA-N
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Description

“4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine” is a complex organic compound that contains a tetrazole ring. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have been used in various fields due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .


Chemical Reactions Analysis

Tetrazoles are appealing ligands in coordination chemistry and important compounds in pharmaceutical and material sciences . Moreover, 1H-tetrazoles proved valuable for the preparation of substituted tetrazoles and other nitrogen-containing heterocycles .


Physical And Chemical Properties Analysis

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .

Scientific Research Applications

Antioxidant and Antibacterial Activities

Lastly, these compounds have been evaluated for their antioxidant properties, which play a role in preventing oxidative stress-related diseases, and antibacterial activities against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Each of these applications represents a significant field of research where “4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine” could potentially make an impact. The compound’s versatility in addressing a range of health issues makes it a valuable subject for further scientific investigation .

Mechanism of Action

Target of Action

The primary target of the compound 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is fungal CYP51 . CYP51, also known as 14α-demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of cell membranes .

Mode of Action

The compound interacts with its target by binding and inhibiting CYP51 . This inhibition prevents the formation of ergosterol, disrupting the integrity of the fungal cell membranes . The tetrazole moiety in the compound increases its selectivity for CYP51, resulting in little interaction with human cytochrome P450s . This high selectivity distinguishes it from other antifungals with imidazole or triazole moieties, such as ketoconazole or fluconazole, which have a high number of drug-drug interactions due to their interaction with human CYPs .

Biochemical Pathways

By inhibiting CYP51, the compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity . This disruption of the cell membrane structure is the primary downstream effect of the compound’s action on the biochemical pathway.

Pharmacokinetics

They are often used as metabolically stable substitutes for carboxylic acid functional groups, which can enhance their bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of fungal cell membranes due to the inhibition of ergosterol synthesis . This leads to the death of the fungal cells, making the compound effective against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, tetrazoles can react with acidic materials and strong oxidizers to generate corrosive and toxic gases and heat . They can also react with a few active metals to produce new compounds that are explosive on shock . These properties suggest that the compound’s action, efficacy, and stability could be affected by the pH and the presence of oxidizing agents or active metals in its environment .

Safety and Hazards

Tetrazoles can be hazardous. On heating, tetrazoles decompose and emit toxic nitrogen fumes. They burst vigorously when exposed to shock, fire, and heat on friction . They react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-2-1-3-8(4-7)16-6-12-14-15-16/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIMPCROBYQYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

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